molecular formula C22H29N5O3 B2420398 3-butyl-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 845649-13-0

3-butyl-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B2420398
CAS No.: 845649-13-0
M. Wt: 411.506
InChI Key: GXTRMIPPHVMHGQ-UHFFFAOYSA-N
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Description

The compound “3-butyl-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” is a heterocyclic compound. Heterocyclic compounds offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents . They have demonstrated various biological activities and are valuable for medical applications .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of chalcone with guanidine hydrochloride . Another method involves heating under reflux with MeONa in BuOH, where 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido [2,3- d ]pyrimidin-5-one derivatives .


Molecular Structure Analysis

Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . It forms a large group of heterocyclic compounds and is an integral part of DNA and RNA .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve the reaction of chalcone with guanidine hydrochloride . Another reaction involves heating under reflux with MeONa in BuOH .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are confirmed by physicochemical properties and spectral data (IR, NMR and elemental analyses) .

Scientific Research Applications

Pyrimidine Derivatives Synthesis

Research on pyrimidine derivatives, such as the one mentioned, often focuses on the synthesis and characterization of novel compounds. For instance, studies on pyrimidines have revealed methods for creating novel reactions that can lead to the synthesis of pyrido[2,3-d]pyrimidines and related structures, offering a pathway for the development of new materials with potential pharmaceutical applications (Su & Watanabe, 1982).

Molecular Structure Analysis

Investigations into the crystal and molecular structures of pyrido[2,3-d]pyrimidine derivatives have provided insights into their chemical properties and interactions. This includes studies on hydrogen bonding patterns and crystal packing, which are crucial for understanding the compound's stability, reactivity, and potential drug-likeness (Trilleras et al., 2009).

Anti-inflammatory and Pharmacological Potential

Research into similar compounds has shown anti-inflammatory activity in certain pyrimido[2,1-f]purine derivatives, suggesting potential therapeutic applications for diseases characterized by inflammation (Kaminski et al., 1989). This highlights the possibility of the mentioned compound or its derivatives being used in the development of new anti-inflammatory agents.

Electron Transport and Photovoltaic Applications

Studies on conjugated polyelectrolytes with pyrrolo[3,4-c]pyrrole-1,4-dione backbones demonstrate their utility in electron transport layers for polymer solar cells, suggesting that derivatives of the original compound might find applications in the field of renewable energy and photovoltaic technology (Hu et al., 2015).

Receptor Ligand Development

Research into pyrimido[2,1-f]purine derivatives as ligands for serotonin and adrenergic receptors shows potential for the development of new therapeutic agents targeting the central nervous system (Jurczyk et al., 2004). This indicates that similar chemical structures could be explored for their neuropharmacological properties.

Mechanism of Action

The mechanism of action of similar compounds involves their inhibitory response against the expression and activities of certain vital inflammatory mediators .

Future Directions

Heterocyclic compounds have immense significance in the pathophysiology of diseases . Their diverse therapeutic potentials make them valuable for future medical applications .

Properties

IUPAC Name

3-butyl-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O3/c1-5-7-12-25-20(28)18-19(24(4)22(25)29)23-21-26(13-15(3)14-27(18)21)16-8-10-17(11-9-16)30-6-2/h8-11,15H,5-7,12-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTRMIPPHVMHGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=C(C=C4)OCC)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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